

# Application Notes and Protocols for Rhodamine 800 Conjugation to Antibodies and Proteins

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## Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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These application notes provide a detailed guide for the conjugation of the near-infrared fluorescent dye, **Rhodamine 800**, to antibodies and other proteins. This process is essential for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and Western blotting.

## Introduction

**Rhodamine 800** is a fluorescent dye that operates in the near-infrared (NIR) spectrum, offering significant advantages for biological imaging. Its long excitation and emission wavelengths minimize autofluorescence from biological samples, leading to a higher signal-to-noise ratio and deeper tissue penetration. Covalent labeling of antibodies and proteins with **Rhodamine 800** is most commonly achieved through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye, which readily reacts with primary amine groups on the protein to form stable amide bonds.

## Quantitative Data Summary

The photophysical and conjugation properties of **Rhodamine 800** are critical for successful labeling and experimental design. The following table summarizes key quantitative data for **Rhodamine 800** NHS ester.

| Parameter                                   | Value   | Reference |
|---|---|-----------|
| Excitation Maximum ( $\lambda_{ex}$ )       | ~682 nm   | [1][2]    |
| Emission Maximum ( $\lambda_{em}$ )         | ~704 nm   | [1][2]    |
| Molar Extinction Coefficient ( $\epsilon$ ) | ~80,000 $\text{cm}^{-1}\text{M}^{-1}$ (in aqueous buffer) | [3]       |
| Quantum Yield ( $\Phi$ )                    | ~0.37 (in PBS with 10% ethanol)                           |           |
| Recommended Molar Ratio (Dye:Protein)       | 10:1 to 15:1 for initial optimization                     |           |
| Optimal Degree of Labeling (DOL)            | 2 - 10  |           |

## Experimental Protocols

### Protocol 1: Rhodamine 800 NHS Ester Conjugation to an Antibody (IgG)

This protocol describes the labeling of a typical IgG antibody with **Rhodamine 800** NHS ester.

Materials:

- Purified IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **Rhodamine 800** NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification Resin (e.g., Sephadex G-25)
- Spin columns or gravity-flow columns
- Spectrophotometer

## Procedure:

- **Antibody Preparation:**
  - If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.2-7.4).
  - Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
- **Rhodamine 800 NHS Ester Stock Solution Preparation:**
  - Allow the vial of **Rhodamine 800** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mg/mL stock solution of **Rhodamine 800** NHS ester in anhydrous DMSO immediately before use. Do not store the stock solution.
- **Conjugation Reaction:**
  - Calculate the required volume of the **Rhodamine 800** stock solution for a 10-15 fold molar excess to the antibody.
  - Slowly add the calculated volume of the **Rhodamine 800** stock solution to the antibody solution while gently vortexing.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification of the Conjugate:**
  - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
  - Apply the conjugation reaction mixture to the column.
  - Elute the conjugate with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody. Unconjugated dye will elute later.
  - Collect the fractions containing the labeled antibody.

- Characterization of the Conjugate (Degree of Labeling - DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>) and at the absorbance maximum of **Rhodamine 800** (~682 nm, A<sub>max</sub>).
  - Calculate the protein concentration and the DOL using the following formulas:
    - Protein Concentration (M) =  $[A_{280} - (A_{max} * CF)] / \epsilon_{\text{protein}}$
    - Dye Concentration (M) =  $A_{max} / \epsilon_{\text{dye}}$
    - DOL = Dye Concentration / Protein Concentration
  - Where:
    - CF is the correction factor for the dye's absorbance at 280 nm (A<sub>280</sub> of dye / A<sub>max</sub> of dye).
    - $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the antibody (e.g., ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG).
    - $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **Rhodamine 800** (~80,000 M<sup>-1</sup>cm<sup>-1</sup>).
- Storage:
  - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

## Protocol 2: Application in Western Blotting for EGFR Signaling Pathway Analysis

This protocol outlines the use of a **Rhodamine 800**-conjugated secondary antibody to detect a primary antibody against a phosphorylated protein in the EGFR signaling pathway.

Materials:

- Cell lysate containing the target protein (e.g., phosphorylated ERK)

- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK)
- **Rhodamine 800**-conjugated secondary antibody (e.g., anti-rabbit IgG)
- Wash buffer (TBST)
- Near-infrared imaging system

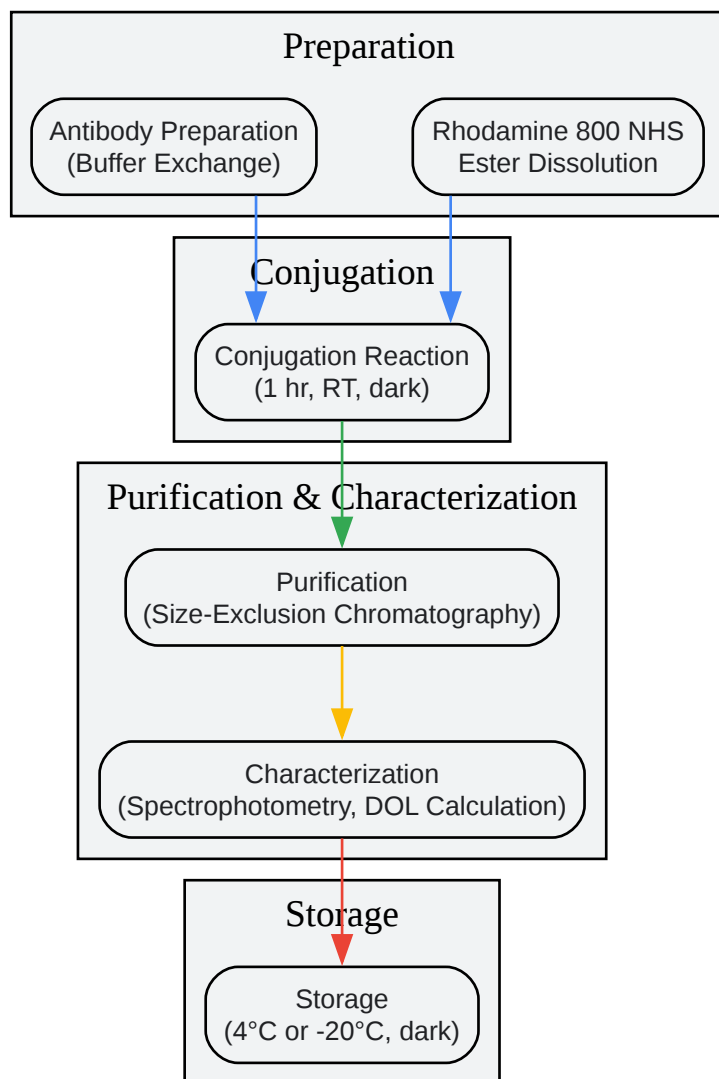
Procedure:

- SDS-PAGE and Western Blot Transfer:
  - Separate the proteins in the cell lysate by SDS-PAGE.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
  - Wash the membrane three times for 10 minutes each with wash buffer.
  - Incubate the membrane with the **Rhodamine 800**-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
  - Wash the membrane three times for 10 minutes each with wash buffer.
- Imaging:

- Image the membrane using a near-infrared imaging system capable of detecting fluorescence in the 700-800 nm range.

## Visualizations

### Experimental Workflow: Antibody Conjugation

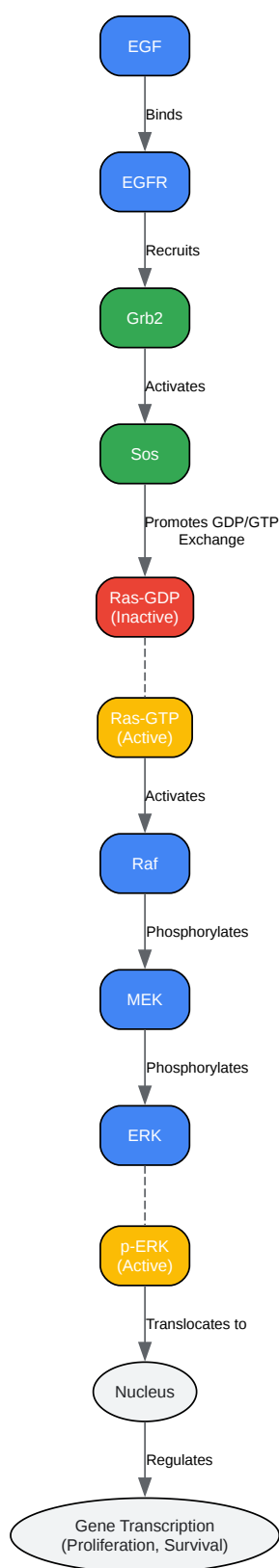


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Caption: Workflow for **Rhodamine 800** conjugation to an antibody.

### Signaling Pathway: EGFR-MAPK Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. The Ras-Raf-MEK-ERK (MAPK) cascade is a major downstream branch of EGFR signaling.



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Caption: Simplified EGFR to MAPK signaling pathway.

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